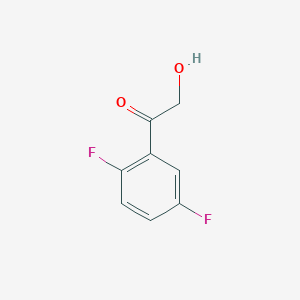

2',5'-Difluoro-2-hydroxyacetophenone

Description

Contextual Significance of Fluorinated Acetophenones in Organic Synthesis and Medicinal Chemistry Research

Fluorinated acetophenones represent a pivotal class of compounds in the realms of organic synthesis and medicinal chemistry. The introduction of fluorine into the acetophenone (B1666503) scaffold can dramatically alter the molecule's physicochemical properties. chemxyne.com Due to fluorine's high electronegativity and small size, its incorporation can influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. chemxyne.com These modifications are highly sought after in drug discovery and development, as they can lead to enhanced therapeutic efficacy and bioavailability. ontosight.ai

In organic synthesis, fluorinated acetophenones serve as versatile intermediates. chemicalbook.com They are valuable building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.comontosight.ai The presence of the fluorine atom can also influence the reactivity of the acetophenone, opening up new synthetic pathways and allowing for the creation of novel chemical entities.

The strategic placement of fluorine on the aromatic ring can lead to compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai This has spurred significant research into the synthesis and biological evaluation of various fluorinated acetophenone derivatives.

Overview of Research Trajectories for 2-Hydroxyacetophenone (B1195853) and its Fluorinated Derivatives

Research into 2-hydroxyacetophenone and its derivatives has a rich history, driven by their utility as precursors in the synthesis of a wide array of biologically active compounds. 2-hydroxyacetophenones are key starting materials for the synthesis of flavonoids, chalcones, and other heterocyclic compounds. epa.govresearchgate.net The hydroxyl group in the ortho position to the acetyl group can participate in intramolecular hydrogen bonding, which influences the compound's reactivity and physical properties. epa.gov

The introduction of fluorine atoms to the 2-hydroxyacetophenone core has been a logical progression in this research trajectory. This structural modification aims to combine the inherent reactivity and biological potential of the 2-hydroxyacetophenone scaffold with the unique properties imparted by fluorine. Research in this area often focuses on:

Novel Synthetic Methodologies: Developing efficient and selective methods for the synthesis of fluorinated 2-hydroxyacetophenones. This includes exploring different fluorinating agents and reaction conditions. acs.org

Biological Activity Screening: Investigating the potential of these compounds as therapeutic agents, for example, as enzyme inhibitors or receptor ligands. ontosight.ainih.gov

Structural and Conformational Analysis: Studying the impact of fluorine substitution on the molecular structure and preferred conformation of the molecule, which can provide insights into its interaction with biological targets. nih.govacs.org

Scope and Research Focus on 2',5'-Difluoro-2-hydroxyacetophenone

The specific research focus on this compound centers on its potential as a specialized building block in the synthesis of targeted bioactive molecules. The presence of two fluorine atoms at the 2' and 5' positions of the phenyl ring, combined with the ortho-hydroxyl group, creates a unique electronic and steric environment. This distinct substitution pattern is of interest for its potential to fine-tune the pharmacological properties of resulting compounds.

Research efforts concerning this compound are primarily directed towards its synthesis and subsequent use as a precursor. While direct biological studies on the compound itself are not extensively documented in publicly available literature, its value is recognized in its role as a key intermediate. The primary research focus can be summarized as the exploration of its synthetic accessibility and its application in the construction of more complex fluorinated aromatic compounds with potential therapeutic applications.

Below is a data table summarizing the key properties of this compound and related compounds for comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C₈H₆F₂O₂ | 172.13 | A difluorinated derivative of 2-hydroxyacetophenone, valued as a synthetic intermediate. |

| 2'-Hydroxyacetophenone (B8834) | C₈H₈O₂ | 136.15 | A precursor for various biologically active compounds, featuring an intramolecular hydrogen bond. nih.gov |

| 5'-Fluoro-2'-hydroxyacetophenone | C₈H₇FO₂ | 154.14 | A monofluorinated analog used in the preparation of flavonoids and chromones. sigmaaldrich.comnist.gov |

| 4'-Fluoro-2'-hydroxyacetophenone | C₈H₇FO₂ | 154.14 | An important building block for pharmaceutically active agents. tandfonline.comsigmaaldrich.comchembk.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H6F2O2 |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

1-(2,5-difluorophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C8H6F2O2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2 |

InChI Key |

LEJAANQLCLNFQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CO)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 ,5 Difluoro 2 Hydroxyacetophenone and Analogous Fluorinated Acetophenones

Conventional Chemical Synthesis Routes

Traditional organic synthesis provides a robust toolkit for the preparation of fluorinated acetophenones. These methods, while effective, often require harsh reaction conditions and may generate significant chemical waste.

Directed Fluorination Strategies

Direct fluorination of a pre-existing 2-hydroxyacetophenone (B1195853) scaffold presents a conceptually straightforward approach to synthesizing fluorinated analogues. This strategy typically involves the use of powerful electrophilic fluorinating agents. One common reagent used for such transformations is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the fluorine atom is introduced onto the aromatic ring. The regioselectivity of the fluorination is influenced by the directing effects of the hydroxyl and acetyl groups already present on the ring. organic-chemistry.org

Another approach involves the use of hypervalent iodine reagents in combination with a fluoride (B91410) source, such as triethylamine-hydrogen fluoride (TEA·HF). acs.org This method allows for the α-fluorination of acetophenone (B1666503) derivatives under relatively mild conditions. acs.org The reaction is believed to proceed through the formation of a fluoroiodane intermediate, which then transfers a fluorine atom to the enolate of the ketone. acs.org

| Fluorinating Agent | Substrate | Product | Yield | Reference |

| Selectfluor | 1,3-Dicarbonyl compounds | 2-Fluoro-1,3-dicarbonyl compounds | Very good | organic-chemistry.org |

| Iodosylarenes and TEA·5HF | Acetophenone derivatives | α-Fluoroketone derivatives | Good | acs.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for the synthesis of fluorinated aromatic compounds. nih.govnih.gov This method is particularly useful when the aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. In the context of 2',5'-Difluoro-2-hydroxyacetophenone synthesis, a suitable precursor would be a di- or tri-halogenated benzene (B151609) derivative with an appropriately positioned activating group. For instance, a difluorinated aromatic compound can react with a nucleophile to displace one of the fluorine atoms. nih.gov The reactivity and regioselectivity of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. beilstein-journals.orgresearchgate.net

The synthesis of diketopyrrolopyrrole derivatives has been achieved through nucleophilic aromatic substitution reactions with thiols and phenols, demonstrating the versatility of this approach for creating complex molecules. beilstein-journals.org These reactions often proceed at room temperature and show high selectivity. beilstein-journals.org

Friedel-Crafts Acylation Followed by Halogenation and Hydroxylation Sequences

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. sigmaaldrich.cnalfa-chemistry.comrsc.orgnih.govpearson.com This reaction, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), is a versatile method for preparing aryl ketones. sigmaaldrich.cnrsc.orgnih.govpearson.com For the synthesis of fluorinated hydroxyacetophenones, a fluorinated benzene derivative can be acylated with acetyl chloride or acetic anhydride. alfa-chemistry.compearson.com

Following the acylation, subsequent halogenation and hydroxylation steps can be employed to introduce the desired functional groups. For example, a bromination reaction can be performed to install a bromine atom at a specific position, which can then be converted to a hydroxyl group through various methods, such as nucleophilic substitution or metal-catalyzed hydroxylation.

| Reactants | Catalyst | Product | Reference |

| Arene and Acyl Chloride/Anhydride | Strong Lewis Acid (e.g., AlCl₃) | Monoacylated Product | sigmaaldrich.cn |

| Aromatic Compounds and Acetyl Chloride | Imidazolium-based ionic liquid | Acylated Aromatic Compound | sigmaaldrich.cn |

| Arenes with electron-donating substituents | Erbium trifluoromethanesulfonate | Acylated Arene | sigmaaldrich.cn |

Multi-step Synthesis Pathways

More complex, multi-step synthetic routes are often necessary to achieve specific substitution patterns found in many fluorinated acetophenones. These pathways can involve a variety of well-established organic reactions.

The Fries rearrangement is a classic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgthermofisher.compw.live This reaction is ortho- and para-selective, and the product distribution can often be controlled by adjusting the reaction conditions, such as temperature and solvent. wikipedia.orgpw.live For instance, lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. pw.live A preparation method for 5-fluoro-2-hydroxyacetophenone involves a Fries rearrangement as a key step. google.com

Fluorine diazotization , also known as the Balz-Schiemann reaction, is a crucial method for introducing a fluorine atom onto an aromatic ring. thieme-connect.demasterorganicchemistry.comjove.com This two-step process involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroborate (BF₄⁻), to yield the corresponding aryl fluoride. masterorganicchemistry.com This method is particularly valuable as it allows for the introduction of fluorine at positions that are not easily accessible through direct fluorination methods. jove.com A one-pot diazotization-fluorodediazoniation reaction has been developed that avoids the isolation of the often unstable diazonium salt intermediate. researchgate.net

Biocatalytic and Enzymatic Synthesis Approaches

In recent years, there has been a growing interest in the development of biocatalytic methods for the synthesis of specialty chemicals. These approaches offer several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and a reduced environmental footprint.

Exploration of Engineered Enzymes for Hydroxyacetophenone Scaffold Construction

The use of engineered enzymes for the construction of hydroxyacetophenone scaffolds is a promising area of research. nih.govproquest.comnih.gov Enzymes, with their inherent chemo-, regio-, and stereoselectivity, can be powerful tools for organic synthesis. nih.govproquest.com For example, a system has been described for the biocatalyzed in vivo synthesis of α-hydroxy ketones from racemic epoxides using co-expressed native and engineered epoxide hydrolase and alcohol dehydrogenases. nih.govproquest.com

Researchers have also explored the use of engineered Escherichia coli to produce ρ-hydroxyacetophenone. nih.govjmb.or.kr By heterologously expressing a 1-(4-hydroxyphenyl)-ethanol dehydrogenase, the engineered bacteria were able to convert a precursor into the desired product. nih.govjmb.or.kr Furthermore, a multi-enzyme synthetic route has been developed for the production of 3-Amino-2-hydroxy acetophenone, an important intermediate in the synthesis of the asthma medication pranlukast. chemistryviews.org This system utilizes a nitrobenzene nitroreductase, a hydroxylaminobenzene mutase, and a glucose dehydrogenase for cofactor regeneration. chemistryviews.org While the direct enzymatic synthesis of this compound has not been extensively reported, these examples highlight the potential of biocatalysis for the synthesis of analogous fluorinated acetophenones.

| Enzyme System | Substrate | Product | Key Features | Reference |

| Epoxide hydrolase and alcohol dehydrogenase | Racemic styrene oxide | 2-hydroxyacetophenone | In vivo synthesis, coenzyme recycling | nih.govproquest.com |

| 1-(4-hydroxyphenyl)-ethanol dehydrogenase | 1-(4-hydroxyphenol)-ethanol | ρ-Hydroxyacetophenone | Whole-cell biotransformation | nih.govjmb.or.kr |

| Nitrobenzene nitroreductase, hydroxylaminobenzene mutase, glucose dehydrogenase | m-nitroacetophenone | 3-Amino-2-hydroxy acetophenone | Multi-enzyme cascade, cofactor regeneration | chemistryviews.org |

Green Chemistry and Sustainable Synthesis Innovations

The development of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. This section explores innovative methodologies aligned with the principles of green chemistry for the synthesis of this compound and its analogs. The focus is on reducing hazardous waste, improving atom economy, and utilizing sustainable resources.

Application of Ionic Liquids as Catalysts and Solvents in Acetophenone Synthesis

The synthesis of acetophenones, traditionally reliant on Friedel-Crafts acylation, often involves stoichiometric amounts of corrosive and hazardous Lewis acid catalysts like aluminum chloride (AlCl₃) and volatile organic compounds (VOCs) as solvents. These methods generate significant chemical waste, posing environmental challenges. liv.ac.uk In the pursuit of greener alternatives, ionic liquids (ILs) have emerged as a promising medium for these reactions, acting as both catalysts and recyclable solvents. liv.ac.ukresearchgate.net

Ionic liquids are salts with low melting points, composed entirely of ions, which exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic substances. at.ua These properties make them attractive replacements for conventional solvents. In the context of acetophenone synthesis, certain ILs can themselves exhibit Lewis or Brønsted acidity, allowing them to catalyze reactions directly. For instance, chloroaluminate ILs such as 1-ethyl-3-methylimidazolium chloride-aluminum chloride ([emim]Cl–AlCl₃) have been shown to be effective catalysts and solvents for Friedel-Crafts acylation, promoting high yields and regioselectivity at ambient temperatures. liv.ac.uk

Another advanced approach involves using neutral, air- and water-stable ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), as the reaction medium in conjunction with a catalytic amount of a metal triflate. liv.ac.uk Research has demonstrated that copper(II) triflate (Cu(OTf)₂) is a particularly efficient catalyst in this system for the acylation of aromatic compounds. liv.ac.uk This method significantly reduces the amount of acid catalyst required compared to traditional methods.

The use of ionic liquids offers several key advantages in the synthesis of acetophenone derivatives:

Reduced Waste: They eliminate the need for large quantities of hazardous Lewis acids and volatile organic solvents. liv.ac.ukgoogle.com

Enhanced Reaction Rates and Selectivity: The unique polarity and coordinating properties of ILs can stabilize reaction intermediates, leading to accelerated reaction rates and improved product selectivity compared to molecular solvents. liv.ac.uk For example, the acylation of anisole with benzoyl chloride using Cu(OTf)₂ in [bmim][BF₄] resulted in quantitative conversion and a high para-selectivity of 96%. liv.ac.uk

Recyclability: A significant benefit of using ILs is the potential for recycling the solvent and catalyst system. The organic ketone product can often be separated through simple extraction with a non-polar solvent, leaving the ionic liquid and catalyst behind to be reused in subsequent reactions. liv.ac.ukgoogle.com

While specific studies detailing the synthesis of this compound using ionic liquids are not extensively documented in the provided literature, the principles established with analogous compounds are directly applicable. The acylation of fluorinated aromatic precursors would follow a similar mechanism. A patented method highlights the use of trifluoromethanesulfonate-based ionic liquids, such as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, to perform Friedel-Crafts acylations with high yields without employing chlorinated solvents or conventional catalysts. google.com This approach underscores the industrial viability and green credentials of using ionic liquids for the synthesis of a broad range of aromatic ketones, including fluorinated acetophenones.

The table below summarizes research findings on the use of ionic liquids in Friedel-Crafts acylation for the synthesis of acetophenone analogs.

| Aromatic Substrate | Acylating Agent | Catalyst | Ionic Liquid | Temperature (°C) | Time (h) | Conversion (%) | Key Findings |

| Anisole | Benzoyl Chloride | Cu(OTf)₂ | [bmim][BF₄] | 80 | 1 | 100 | Quantitative conversion with high para-selectivity (96%). liv.ac.uk |

| Anisole | Benzoyl Chloride | Cu(OTf)₂ | CH₃CN (conventional) | 80 | 1 | 64 | Lower conversion and selectivity compared to the ionic liquid system. liv.ac.uk |

| Various Aromatics | Various Acylating Agents | None | [emim]Cl–AlCl₃ | Ambient | Short | High | The ionic liquid acts as both catalyst and solvent, affording high yields. liv.ac.uk |

| Various Aromatics | Various Acylating Agents | None | [Q]⁺ [CF₃SO₃]⁻ | Not Specified | Not Specified | Good | Eliminates chlorinated solvents and standard catalysts; allows for IL recycling. google.com |

Chemical Reactivity and Derivatization Chemistry of 2 ,5 Difluoro 2 Hydroxyacetophenone

Electrophilic Aromatic Substitution Reactions Influenced by Hydroxyl and Fluoro Substituents

Electrophilic aromatic substitution (SEAr) reactions are fundamental to the functionalization of benzene (B151609) derivatives. libretexts.org In 2',5'-Difluoro-2-hydroxyacetophenone, the directing effects of the substituents play a crucial role in determining the position of incoming electrophiles.

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. uci.edu Conversely, the fluorine (-F) atoms are deactivating groups due to their strong inductive electron-withdrawing effect, yet they also act as ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. taylorandfrancis.com The acetyl group (-COCH₃) is a deactivating group and a meta-director. mnstate.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. uci.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions can be challenging on deactivated rings.

The precise regioselectivity will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role in favoring substitution at the less hindered positions.

Nucleophilic Reactivity at Fluorine-Substituted Aromatic Positions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

In this compound, the fluorine atoms can potentially act as leaving groups in SNAr reactions. The presence of the electron-withdrawing acetyl group, particularly its influence on the ortho and para positions, can activate the ring towards nucleophilic attack. masterorganicchemistry.com The high electronegativity of fluorine makes polyfluoroarenes susceptible to SNAr, where a nucleophile attacks the electron-deficient aromatic core, leading to the elimination of a fluoride (B91410) ion. mdpi.com

However, the electron-donating hydroxyl group can counteract this activation to some extent. The feasibility and regioselectivity of nucleophilic substitution at the fluorine-substituted positions would be highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and forcing conditions, such as high temperatures, may be necessary to effect substitution. It has been noted that in some cases of nucleophilic aromatic substitution on poly-functionalized rings, the fluorine atom is the first to be displaced. nih.gov

Reactions with Strong Acidic and Basic Reagents

The reactivity of this compound with strong acids and bases is centered around its acidic phenolic hydroxyl group and the basic carbonyl oxygen of the acetyl group.

With strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, the phenolic proton is readily abstracted to form a phenoxide ion. This deprotonation increases the electron-donating ability of the oxygen, further activating the ring towards electrophilic attack and facilitating reactions such as the Claisen-Schmidt condensation to form chalcones. chemrevlett.com

In the presence of strong acids, the carbonyl oxygen of the acetyl group can be protonated, forming a resonance-stabilized cation. This protonation can increase the electrophilicity of the carbonyl carbon, potentially facilitating reactions at this position. However, under strongly acidic conditions, side reactions such as polymerization or degradation can occur. The hydroxyl group can also be protonated, but this is less favorable than protonation of the carbonyl oxygen. The compound's stability in strong acids and bases will be a critical consideration for any synthetic application.

Rational Design and Synthesis of Advanced Organic Derivatives

The structural features of this compound make it an attractive starting material for the synthesis of more complex organic molecules with potential applications in medicinal chemistry and materials science.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds often synthesized via the Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. chemrevlett.comscialert.net this compound can serve as the acetophenone component in this reaction. The reaction is typically base-catalyzed, involving the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration yields the α,β-unsaturated ketone characteristic of the chalcone (B49325) scaffold. rasayanjournal.co.in

The general reaction scheme is as follows: this compound + Substituted Benzaldehyde → Chalcone Analogue

A variety of substituted benzaldehydes can be used to generate a library of chalcone analogues with diverse electronic and steric properties. scialert.net The synthesis of chalcones can be achieved through various methods, including conventional heating and more modern techniques like microwave or ultrasound irradiation. chemrevlett.comrasayanjournal.co.in

The structural characterization of these newly synthesized chalcones is typically performed using a combination of spectroscopic techniques:

FTIR Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and alkene (C=C) stretches. researchgate.net

¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure, including the stereochemistry of the double bond (E/Z isomers). researchgate.netnih.gov

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compounds. scialert.netresearchgate.net

| Technique | Observed Data |

|---|---|

| FTIR (cm⁻¹) | ~1650 (C=O stretch), ~1600 (C=C stretch), ~3400 (O-H stretch) |

| ¹H NMR (ppm) | ~7.0-8.0 (aromatic and vinylic protons), ~12.0 (phenolic proton) |

| ¹³C NMR (ppm) | ~190 (carbonyl carbon), ~120-145 (aromatic and vinylic carbons) |

Schiff bases are compounds containing a carbon-nitrogen double bond (imine or azomethine group) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. arpgweb.com this compound can react with various primary amines to form Schiff base ligands. The presence of the hydroxyl group ortho to the imine nitrogen, along with the nitrogen atom itself, creates an excellent chelation site for metal ions.

These Schiff base ligands can coordinate with a variety of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal complexes. asianpubs.orgorientjchem.org The synthesis of these complexes usually involves reacting the pre-formed Schiff base ligand with a metal salt in an appropriate solvent. researchgate.net

The resulting metal complexes often exhibit interesting geometries, such as square planar or tetrahedral, depending on the metal ion and the stoichiometry of the ligand. asianpubs.org The coordination of the ligand to the metal center is typically confirmed by:

FTIR Spectroscopy: A shift in the C=N stretching frequency upon coordination.

UV-Vis Spectroscopy: The appearance of new absorption bands corresponding to d-d transitions or charge-transfer bands.

Elemental Analysis: To confirm the stoichiometry of the complex. researchgate.net

| Metal Ion | Coordination Geometry | Coordination Sites |

|---|---|---|

| Cu(II) | Distorted Tetrahedral | Phenolate Oxygen, Azomethine Nitrogen asianpubs.org |

| Ni(II) | Square Planar | Phenolate Oxygen, Azomethine Nitrogen asianpubs.org |

| Co(II) | Tetrahedral/Octahedral | Phenolate Oxygen, Azomethine Nitrogen orientjchem.org |

| Zn(II) | Tetrahedral | Phenolate Oxygen, Azomethine Nitrogen arpgweb.com |

In medicinal chemistry, "linker" chemistry is crucial for connecting different pharmacophores to create multi-target drugs or to attach a drug molecule to a targeting moiety. nih.gov The chemical functionality of this compound makes it a candidate for use as a linker in the design of complex molecular architectures. For instance, derivatives of 2-hydroxyacetophenone have been identified as effective linkers in the design of potent and selective agonists for the Liver X Receptor (LXR). nih.gov

LXRs are nuclear receptors that play a key role in the regulation of cholesterol and lipid metabolism, making them attractive targets for the treatment of diseases like atherosclerosis. mdpi.com In the design of LXR agonists, a linker moiety is often used to connect two key pharmacophoric elements. Research has shown that a 2-hydroxyacetophenone derivative can serve as an outstanding linker, significantly enhancing the potency and selectivity of LXRβ agonists. nih.gov

The design and synthesis of such complex molecules involve multi-step synthetic sequences where the this compound core can be chemically modified to introduce attachment points for other molecular fragments. The fluorine atoms can be used to modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. The rational design of these linkers is a key aspect of modern drug discovery. nih.gov

Chemical Modifications for Compounds Investigated as Anti-HIV-1 Agents

In the effort to develop new therapeutic agents against the Human Immunodeficiency Virus Type 1 (HIV-1), researchers have explored modifications of the 2-hydroxyacetophenone scaffold. The persistence of HIV mutations and the development of multidrug resistance necessitate the creation of novel anti-HIV medicines that target key viral enzymes. nih.gov A primary focus has been the design of compounds that can act as HIV-1 integrase inhibitors. nih.gov

A study involved the synthesis of a series of 2-hydroxyacetophenone analogs that incorporated substituted benzamide (B126) or N-phenylthiourea groups. nih.gov These modifications were based on the general pharmacophore of HIV-1 integrase inhibitors. nih.gov The research found that most of the synthesized analogs exhibited moderate activity against the virus. nih.gov

The most effective compounds from this series were those substituted with 4-fluorobenzamide (B1200420) and 4-methylbenzamide (B193301) rings. nih.gov Docking studies suggested that the antiviral mechanism of these compounds might involve coordination with Mg²⁺ ions in the active site of the HIV-1 integrase enzyme. nih.gov Notably, the majority of these modified compounds did not show significant cytotoxicity. nih.gov

Table 1: Anti-HIV-1 Activity of Modified 2-Hydroxyacetophenone Analogs

| Compound Modification | EC₅₀ (μM) | CC₅₀ (μM) |

|---|---|---|

| Substituted with 4-fluorobenzamide | 40 | > 500 |

| Substituted with 4-methylbenzamide | 45 | > 500 |

| Other synthesized analogs | 40 - 140 | > 500 |

EC₅₀: Half maximal effective concentration. CC₅₀: Half maximal cytotoxic concentration.

Derivatization Strategies for Nematicidal Activity

Derivatives of 2-hydroxyacetophenone have been investigated for their potential to control plant-parasitic nematodes, such as the root-knot nematode Meloidogyne javanica. researchgate.net Research into the structure-activity relationship of these compounds has revealed that the degree and position of hydroxylation on the acetophenone structure are critical for their nematicidal effects. researchgate.net

Studies have demonstrated that 2´-hydroxylated acetophenones exhibit strong nematicidal properties. researchgate.net The activity is further enhanced by additional hydroxylation at the C-4 position or trihydroxylation at the C-2/C-3/C-4 positions of the acetophenone moiety. researchgate.net Conversely, introducing a hydrophilic isoprene (B109036) (prenylated) chain to the structure generally eliminates the nematicidal effect. researchgate.net For instance, the addition of a prenyl group to an active dihydroxy compound resulted in a loss of activity. researchgate.net

Further derivatization of a second hydroxy group in an active acetophenone also led to a decrease in nematicidal efficacy. researchgate.net Among a series of tested compounds, those with a carboxyl group instead of the acyl side chain, such as salicylic (B10762653) acid, proved to be effective nematicides. researchgate.net These findings highlight specific derivatization strategies that can either enhance or diminish the nematicidal potential of the 2-hydroxyacetophenone core structure. researchgate.net

**Table 2: Nematicidal Activity of 2-Hydroxyacetophenone Derivatives against *M. javanica***

| Derivatization Strategy | Nematicidal Effect |

|---|---|

| 2'-Hydroxylation | Strong activity |

| C-2/C-4 Dihydroxylation | Improved activity |

| C-2/C-3/C-4 Trihydroxylation | Improved activity |

| Introduction of a hydrophilic isoprene chain | Elimination of activity |

| Derivatization of a second hydroxy group | Loss of activity |

| Replacement of acyl side chain with a carboxyl group | Effective nematicidal activity |

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework and for probing the environment of other NMR-active nuclei.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns, providing crucial information about the substitution pattern on the aromatic ring and the nature of the hydroxyl proton.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts would be influenced by the attached fluorine and hydroxyl groups.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be particularly informative. It would show distinct signals for the two fluorine atoms, and their chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide definitive evidence for their positions on the aromatic ring.

Unfortunately, published ¹H, ¹³C, and ¹⁹F NMR data specific to 2',5'-Difluoro-2-hydroxyacetophenone could not be located.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₈H₆F₂O₂). It would also reveal characteristic fragmentation patterns that can aid in structural confirmation.

LC-MS: This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying the compound in a mixture and confirming its molecular weight.

Specific HRMS or LC-MS data for this compound are not present in the surveyed scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), is indicative of the conjugated systems within the molecule. For this compound, the spectrum would be expected to show absorptions characteristic of a substituted aromatic ketone, likely corresponding to π→π* and n→π* transitions. However, no experimental UV-Vis spectra for this compound have been reported in the available literature.

Computational and Theoretical Investigations of 2 ,5 Difluoro 2 Hydroxyacetophenone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govsemanticscholar.org It is a primary tool for predicting molecular properties.

Geometrical Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. faccts.de For 2',5'-Difluoro-2-hydroxyacetophenone, this process would identify the most stable three-dimensional structure.

Conformational analysis would explore the different spatial arrangements of the atoms (conformers) that can be achieved through the rotation of single bonds, such as the bond connecting the acetyl group to the phenyl ring. Studies on similar molecules like 2'-hydroxyacetophenone (B8834) and 2'-fluoro-substituted acetophenones have shown that these molecules can exist in different planar or non-planar conformations (e.g., s-cis and s-trans). acs.orgnih.govconicet.gov.ar For this compound, DFT calculations would determine the relative energies of these conformers to identify the most stable form, which is often stabilized by factors like intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. nih.govmdpi.com

Vibrational Spectral Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. ijrte.org For this compound, a theoretical vibrational spectrum would be calculated.

A Potential Energy Distribution (PED) analysis would then be performed to assign the calculated frequencies to specific vibrational modes of the molecule, such as C-F stretches, O-H bending, or C=O stretching. mdpi.com This provides a detailed understanding of the molecule's dynamic behavior and helps in the interpretation of experimental spectroscopic data. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Band Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.orgwikipedia.orgpearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wseas.com A small energy gap generally indicates a molecule that is more reactive and can be more easily excited. wseas.com For this compound, DFT calculations would provide the energies of these orbitals and the magnitude of the energy gap, offering insights into its electronic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To study the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. nih.govresearchgate.net This approach is used to calculate vertical excitation energies, which correspond to the absorption of light by the molecule and are observed in UV-Visible spectroscopy. nih.govnih.gov For this compound, TD-DFT would be used to predict its electronic absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netdeeporigin.comnumberanalytics.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netmdpi.com An MEP map for this compound would identify the reactive sites on the molecule, highlighting the electron-rich oxygen and fluorine atoms and any electron-deficient hydrogen atoms.

Calculation of Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. wseas.comrsc.orgasianjournalofphysics.com Molecules with large hyperpolarizability values are promising candidates for NLO applications. researchgate.net DFT calculations would be employed to compute the dipole moment, polarizability, and the first-order hyperpolarizability of this compound to assess its potential as an NLO material.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular properties, and reactivity of organic compounds. For this compound, these calculations could provide significant insights.

A primary focus of such a study would be the optimization of the molecule's three-dimensional geometry to determine its most stable conformation. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, a common feature in 2-hydroxyacetophenone (B1195853) derivatives, would be a key structural aspect to investigate. The strength and geometry of this hydrogen bond significantly influence the compound's physical and chemical properties.

Subsequent to geometry optimization, a range of molecular properties can be calculated. These properties are crucial for understanding the molecule's behavior in various chemical environments. A summary of key properties that could be determined through quantum chemical calculations is presented in Table 1.

Table 1: Potential Molecular Properties of this compound for Quantum Chemical Investigation

| Property | Description | Potential Significance |

|---|---|---|

| Optimized Molecular Geometry | The three-dimensional arrangement of atoms with the lowest energy. | Determines the molecule's shape and steric profile. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy gap between HOMO and LUMO provides insights into chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular forces. |

| Vibrational Frequencies | Calculation of the vibrational modes of the molecule. | Can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Provides information about the local reactivity of different atomic sites. |

Furthermore, quantum chemical calculations can be employed to explore the reactivity of this compound. By simulating reaction pathways and calculating activation energies, researchers can predict the most likely sites for chemical reactions, such as electrophilic or nucleophilic attack. This information is invaluable for designing synthetic routes and understanding potential metabolic transformations.

Molecular Docking Simulations for Interaction Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Given the structural similarities of this compound to other acetophenone (B1666503) derivatives with known biological activities, a variety of protein targets could be explored. For instance, derivatives of 2,4-dihydroxyacetophenone have been investigated as inhibitors of phosphodiesterase (PDE) enzymes. nih.gov Similarly, other related compounds have been studied for their potential as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. phcogcommn.org

A molecular docking study of this compound would involve the following key steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized using quantum chemical methods as described in the previous section.

Selection and Preparation of the Target Protein: A protein with a known three-dimensional structure, typically obtained from the Protein Data Bank (PDB), would be selected as the target. The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atomic charges.

Docking Simulation: A docking algorithm would be used to systematically explore the conformational space of the ligand within the active site of the protein, generating a series of potential binding poses.

Scoring and Analysis: The generated poses would be evaluated using a scoring function that estimates the binding affinity. The poses with the best scores would then be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

The results of such a study could provide valuable hypotheses about the potential biological targets of this compound and the molecular basis for its activity. A hypothetical summary of potential interactions is presented in Table 2.

Table 2: Hypothetical Molecular Docking Interactions of this compound with a Target Protein

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in the Protein Active Site |

|---|---|---|

| Hydrogen Bonding | Hydroxyl group, Carbonyl group, Fluorine atoms | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Hydrophobic Interactions | Phenyl ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| π-π Stacking | Phenyl ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Halogen Bonding | Fluorine atoms | Electron-rich atoms (e.g., carbonyl oxygen of the protein backbone) |

Advanced Applications in Chemical and Materials Sciences

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2',5'-Difluoro-2-hydroxyacetophenone serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the reactivity of the ketone and the directing effects of the hydroxyl and fluorine substituents on the aromatic ring. A significant application of related 2-hydroxyacetophenone (B1195853) derivatives is in the synthesis of flavonoids and chalcones, which are classes of compounds with a wide range of biological activities. innovareacademics.inresearchgate.netinnovareacademics.in

The synthesis of chalcone (B49325) derivatives is often achieved through a Claisen-Schmidt condensation reaction. innovareacademics.inresearchgate.net This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. In this context, this compound can react with various substituted benzaldehydes to produce a series of novel fluorinated chalcones. These chalcones can then undergo cyclization to form fluorinated flavones, a significant class of heterocyclic compounds. innovareacademics.inresearchgate.netinnovareacademics.in The presence of fluorine atoms in these molecules can significantly influence their physicochemical properties, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry. researchgate.net

The general reaction scheme for the synthesis of fluorinated chalcones and their subsequent conversion to flavones is depicted below:

Table 1: Synthesis of Fluorinated Flavones from this compound

| Step | Reaction | Reactants | Product |

| 1 | Claisen-Schmidt Condensation | This compound, Substituted Benzaldehyde | Fluorinated Chalcone |

| 2 | Oxidative Cyclization | Fluorinated Chalcone | Fluorinated Flavone |

This table illustrates a generalized synthetic pathway. Specific reaction conditions and yields will vary depending on the substrates and catalysts used.

Contributions to Advanced Materials Research

The unique electronic properties conferred by the fluorine and hydroxyl groups make this compound an interesting candidate for the development of advanced materials.

While direct polymerization of this compound is not common, it can be chemically modified to produce monomers suitable for polymerization. The hydroxyl and ketone functionalities offer sites for further reactions to introduce polymerizable groups. For instance, the hydroxyl group can be esterified or etherified with molecules containing vinyl or acrylic functionalities, thereby creating a monomer that can participate in free-radical polymerization.

The incorporation of the difluorinated hydroxyacetophenone moiety into a polymer backbone can impart specific properties to the resulting material. The polar nature of the hydroxyl and carbonyl groups can enhance adhesion and modify the surface energy of the polymer. The fluorine atoms are known to increase thermal stability, chemical resistance, and hydrophobicity. man.ac.uknih.gov These properties are highly desirable in a range of applications, from high-performance coatings to specialized membranes.

Aromatic ketones, particularly those with electron-withdrawing and electron-donating groups, are of interest in the field of optoelectronics. While direct data on this compound for OLED applications is limited, the structural motifs are relevant. The combination of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of molecules derived from this compound. mdpi.com

This compound can serve as a precursor for the synthesis of more complex molecules that could function as emitters, hosts, or charge-transporting materials in Organic Light Emitting Diodes (OLEDs). For example, it could be a building block for synthesizing ligands that, when complexed with a metal center, form phosphorescent emitters. The fluorine atoms can enhance the volatility of the final compound, which is advantageous for vacuum deposition processes used in OLED fabrication, and can also improve the electron-transporting properties of the material.

Integration within Organometallic Chemistry Research

The field of organometallic chemistry benefits from the versatile coordination chemistry of ligands derived from this compound.

This compound is a valuable precursor for the synthesis of Schiff base ligands. orientjchem.orgresearchgate.netasianpubs.org These ligands are typically formed through the condensation reaction of the ketone with a primary amine. The resulting Schiff base ligand, which contains an imine (C=N) bond, can coordinate to a variety of transition metal ions through the imine nitrogen and the phenolic oxygen. asianpubs.orgorientjchem.org

The presence of the two fluorine atoms on the aromatic ring can significantly influence the electronic properties of the resulting ligand and, consequently, the properties of the metal complex. The strong electron-withdrawing nature of fluorine can affect the electron density at the metal center, which in turn can modulate the catalytic activity and redox properties of the complex. orientjchem.org

Table 2: Representative Schiff Base Ligands from this compound

| Amine Reactant | Resulting Ligand Type | Potential Metal Coordination |

| Ethylenediamine | Bidentate (N, O) or Tetradentate (N2, O2) | Cu(II), Ni(II), Co(II), Zn(II) |

| o-Phenylenediamine | Tetradentate (N2, O2) | Ru(III), Mn(II), Fe(III) |

| Amino Acids | Tridentate (N, O, O) | Co(II), Ni(II), Cu(II) |

This table provides examples of the types of Schiff base ligands that can be synthesized and the transition metals they are known to coordinate with based on the broader class of 2-hydroxyacetophenone derivatives.

Transition metal complexes derived from Schiff base ligands of 2-hydroxyacetophenone and its derivatives have shown promise as catalysts in a variety of organic transformations. orientjchem.org These complexes can function as homogeneous catalysts, being soluble in the reaction medium, or can be immobilized on a solid support to create heterogeneous catalysts, which offer the advantage of easy separation and recyclability. researchgate.netresearchgate.netnih.gov

In homogeneous catalysis , these complexes have been investigated for oxidation reactions, such as the oxidation of phenols and alcohols. orientjchem.org The electronic and steric environment around the metal center, which can be fine-tuned by modifying the Schiff base ligand, plays a crucial role in the catalytic activity and selectivity. fiveable.me

For heterogeneous catalysis , the Schiff base metal complexes can be anchored to solid supports like silica (B1680970) or polymers. researchgate.netresearchgate.netnih.gov This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Such immobilized catalysts have been explored for various reactions, including oxidation and hydrogenation processes. researchgate.netnih.gov The fluorinated nature of complexes derived from this compound could enhance their stability and performance in these catalytic applications.

Significance in Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Within this domain, this compound emerges as a molecule of significant interest due to the unique combination of functional groups that can participate in a variety of intermolecular forces. The interplay between its hydroxyl group, carbonyl group, aromatic ring, and strategically placed fluorine atoms provides a versatile platform for constructing complex, self-assembling systems.

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.orgnumberanalytics.com The 2-hydroxyacetophenone framework, inherent in this compound, provides foundational elements for molecular recognition. The hydroxyl and carbonyl groups can act as hydrogen bond donors and acceptors, respectively, while the aromatic ring can engage in π-π stacking interactions.

The introduction of fluorine atoms at the 2' and 5' positions significantly enhances the potential of this scaffold for designing sophisticated host-guest systems. Fluorine substitution can modulate the electronic properties of the aromatic ring, influencing its ability to participate in π-stacking interactions. Furthermore, the hydrophobic nature of the C-F bond can be exploited to drive the association of host and guest molecules in aqueous environments, a phenomenon critical for many biological and environmental applications. While specific host-guest systems based on this compound are not yet extensively documented, its structural motifs are analogous to other fluorinated aromatic compounds that have been successfully employed in creating molecular clefts and cavities for selective binding of guests.

The substitution of hydrogen with fluorine has a profound and multifaceted impact on supramolecular interactions, making fluorinated compounds like this compound valuable components in crystal engineering and materials science. nih.gov Introducing fluorine into molecular structures can lead to more stable and robust self-assembling lattices. ontosight.ai

The high electronegativity of fluorine polarizes the adjacent carbon atom, creating a localized dipole moment. This influences several types of non-covalent bonds:

Halogen Bonding: Although fluorine is the most electronegative element, under certain circumstances, it can act as a halogen bond acceptor.

π-π Stacking: The electron-withdrawing nature of fluorine can modify the quadrupole moment of the aromatic ring. A fluorinated benzene (B151609) ring often has a negative quadrupole moment, which favors interactions with electron-rich aromatic systems. This allows for the fine-tuning of stacking geometries and energies.

Dipole-Dipole Interactions: The strong C-F bond dipole can engage in electrostatic interactions with other polar groups, helping to direct the orientation of molecules within a crystal lattice. nih.gov

The table below summarizes the key supramolecular interactions influenced by the presence of fluorine.

| Interaction Type | Description | Impact of Fluorine Substitution |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like O, N, or F. | Fluorine can act as a weak hydrogen bond acceptor (e.g., C-H···F), influencing crystal packing. |

| Halogen Bonding | Non-covalent interaction between a halogen atom and a Lewis base. | The C-F bond can participate, with fluorine typically acting as the Lewis base (acceptor). |

| π-π Stacking | Attractive interaction between aromatic rings. | Fluorination alters the electron distribution of the ring, often enhancing stacking interactions with non-fluorinated rings. |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | The fluorinated segments are both hydrophobic and lipophobic, promoting self-assembly and phase separation. ontosight.ai |

| Dipole-Dipole Forces | Electrostatic forces between permanent dipoles in molecules. | The strong C-F bond dipole introduces significant dipole moments, affecting molecular orientation. nih.gov |

Utility as a Versatile Research Reagent and Building Block

This compound serves as a valuable and versatile building block in organic synthesis, particularly for the preparation of fluorinated bioactive compounds and advanced materials. The reactivity of the 2-hydroxyacetophenone core is well-established, providing multiple pathways for chemical modification. researchgate.netepa.gov

The primary reactive sites are the hydroxyl group, the carbonyl group, and the aromatic ring. The hydroxyl group can undergo etherification and esterification. The acetyl group's carbonyl carbon is susceptible to nucleophilic attack, and its α-carbon can be functionalized following enolization. researchgate.net A prominent application of the 2-hydroxyacetophenone scaffold is in aldol-type condensation reactions for the synthesis of flavonoids and chalcones, classes of compounds with significant biological activity. researchgate.net For instance, 5'-Fluoro-2'-hydroxyacetophenone is a known precursor for preparing various flavones and chromones. sigmaaldrich.com

The presence of two fluorine atoms on the aromatic ring of this compound offers distinct advantages. These electron-withdrawing groups can alter the reactivity of the functional groups and the aromatic ring itself. More importantly, incorporating this moiety into larger molecules allows for the synthesis of fluorinated analogues of known drugs or materials. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity. nih.gov Therefore, this compound is a key intermediate for accessing novel fluorinated pharmaceuticals and agrochemicals. ontosight.aitandfonline.com

The table below highlights the potential synthetic applications based on the reactivity of the 2-hydroxyacetophenone scaffold.

| Reagent/Reaction Type | Target Compound Class | Potential Application |

| Aromatic Aldehydes (Aldol Condensation) | Chalcones | Precursors for Flavonoids, potential anti-inflammatory agents. researchgate.net |

| Chiral Diamines (Condensation) | Schiff-base Ligands | Catalysts for asymmetric synthesis. |

| Diethyl Carbonate (Claisen Condensation) | Chromones | Scaffolds for various biologically active compounds. |

| Alkyl Halides (Williamson Ether Synthesis) | O-Alkylated Derivatives | Modification of solubility and biological properties. |

Conclusion and Future Research Perspectives

Current Gaps and Challenges in the Comprehensive Understanding of 2',5'-Difluoro-2-hydroxyacetophenone

Another significant gap is the limited exploration of its physicochemical properties and reaction mechanisms. The presence of the ortho-hydroxyl group relative to the acetyl group creates an intramolecular hydrogen bond, which significantly influences the compound's reactivity and conformational preferences. epa.gov While studies on related 2'-fluoro-substituted acetophenones have revealed a strong preference for the s-trans conformer due to repulsion between the fluorine and oxygen atoms, detailed conformational analysis and computational studies specifically for the 2',5'-difluoro analog are not extensively documented. nih.gov Understanding these conformational dynamics is crucial as they can dictate the molecule's interaction with biological targets or its behavior in materials science applications.

Furthermore, the full extent of the biological activities of this compound remains largely uncharted. Although fluorinated organic molecules are of immense interest in medicinal chemistry, and related hydroxyacetophenones have been investigated for antimicrobial and anti-inflammatory properties, specific and extensive biological screening of this particular compound is not widely reported. ontosight.ai This lack of detailed biological data presents a significant gap, limiting its potential application in drug discovery and development. Challenges in this area include the need for broad-spectrum screening assays and subsequent mechanistic studies to identify potential therapeutic targets and pathways.

Emerging Avenues for Further Academic Investigation and Synthetic Innovations

The unique structural features of this compound open up several promising avenues for future research and innovation. There is a compelling need for the development of novel, more efficient, and greener synthetic methodologies. Innovations could focus on late-stage fluorination techniques or biocatalytic methods, such as using engineered enzymes, to achieve higher selectivity and yield under more sustainable conditions. nih.gov Exploring catalytic systems that can precisely control the regiochemistry of fluorination on phenol (B47542) derivatives would be a significant advancement.

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of more complex molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making it an attractive building block for developing new therapeutic agents. ontosight.ai Future investigations should focus on using this compound as an intermediate in the synthesis of novel beta-blockers, enzyme inhibitors, or other bioactive compounds. google.com Systematic structure-activity relationship (SAR) studies of its derivatives could uncover potent and selective drug candidates.

From a materials science perspective, the compound's unique electronic and hydrogen-bonding properties could be exploited. Further research could explore its use in the synthesis of novel polymers, liquid crystals, or as a component in organic light-emitting diodes (OLEDs). The fluorine substituents can modulate the electronic properties of the aromatic system, which could be fine-tuned for specific applications. Additionally, its ability to form Schiff-base ligands upon condensation with amines presents opportunities for creating novel metal complexes. mdpi.com These complexes could be investigated for their catalytic activity in asymmetric synthesis, offering a pathway to chiral molecules that are highly valuable in the pharmaceutical industry.

Q & A

Q. What are the common synthetic routes for preparing 2',5'-Difluoro-2-hydroxyacetophenone, and how can reaction conditions be optimized?

Synthesis often involves halogen-directed electrophilic substitution or Friedel-Crafts acylation. For example, analogs like 3',5'-difluoro-2-hydroxyacetophenone are synthesized via copper-catalyzed coupling of fluorinated anilines with acetaldoxime under controlled pH (3–6), followed by steam distillation and benzene extraction . Optimization focuses on pH stability (ideally pH 4) to minimize side reactions and enhance yield. Reduced-pressure rectification is critical for purification . For 2',5'-substituted derivatives, regioselective fluorination may require protecting the hydroxyl group to direct substitution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR identifies fluorine positions and coupling patterns, while NMR resolves hydroxyl proton shifts (broad singlet at δ 10–12 ppm).

- MS : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected ~172.12 g/mol for CHFO) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>98%) and distinguishes from mono-fluoro byproducts .

Q. How does the solubility profile influence experimental handling?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (chloroform). Solubility in ethyl acetate (20–25 mg/mL at 25°C) makes it suitable for recrystallization. Pre-saturation of solvents with nitrogen is recommended to prevent oxidation of the hydroxyl group during purification .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of 2',5'-difluoro substitution on reactivity?

Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to the para position of the hydroxyl group. Computational studies (DFT) on analogs like 3,5-difluoro-2-hydroxybenzoic acid show reduced electron density at the ortho positions, favoring nucleophilic substitution at the carbonyl group . Substituent effects also alter pKa (predicted ~8.5 for the hydroxyl group) and hydrogen-bonding capacity .

Q. How can computational methods predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. For example, in 5′-fluoro-2′-hydroxyacetophenone analogs, the C-4 position (para to hydroxyl) shows higher electrophilicity. Molecular docking can further predict binding interactions in biological assays (e.g., antifungal activity) .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 40–70%) arise from varying catalyst loadings (CuSO vs. FeCl) or purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical factors like temperature (60–80°C optimal) and solvent polarity. Conflicting spectral data (e.g., NMR shifts) are resolved by cross-referencing with analogs like 2',6'-dihydroxy-4'-methoxyacetophenone, where fluorine deshields adjacent carbons by ~5 ppm .

Q. How do ortho-fluorine substituents impact crystalline packing?

X-ray diffraction of 5′-fluoro-2′-hydroxyacetophenone analogs reveals intramolecular hydrogen bonding (O–H⋯O=C) and π-stacking interactions. Ortho-fluorine introduces steric hindrance, reducing crystal symmetry and melting point (observed ~110°C vs. 130°C for non-fluorinated analogs). Thermal gravimetric analysis (TGA) confirms stability up to 200°C, critical for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.